molecular formula C10H13NO2 B12912578 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one CAS No. 80556-43-0

6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one

Cat. No.: B12912578
CAS No.: 80556-43-0
M. Wt: 179.22 g/mol
InChI Key: YAXFBBDRGBHZNJ-UHFFFAOYSA-N
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Description

6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one (CAS 7272-67-5) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This compound features the 2H-pyran-2-one core, a structure recognized for its significant pharmacological potential across various biological systems . Its primary research application lies in its versatility as a precursor in the synthesis of complex, multi-substituted aromatic systems. Under basic conditions, this pyranone can undergo ring transformation reactions with various carbanion sources, such as ketones, to efficiently produce 1,2-diaryl-, 1,2,3-triaryl-, and 1,2,3,4-tetraarylbenzenes in excellent yields . This makes it an invaluable synthon for constructing complex organic materials and oligoarenes with extended pi-systems, which are of interest for developing materials with specific electronic or light-emitting properties . Furthermore, the 2H-pyran-2-one scaffold is a subject of investigation in drug discovery, with research exploring derivatives for a range of therapeutic applications, including as potential antidiabetic agents . The compound is offered with a high purity specification (99%) to ensure consistency and reliability in research applications. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

80556-43-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-methyl-4-pyrrolidin-1-ylpyran-2-one

InChI

InChI=1S/C10H13NO2/c1-8-6-9(7-10(12)13-8)11-4-2-3-5-11/h6-7H,2-5H2,1H3

InChI Key

YAXFBBDRGBHZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)N2CCCC2

Origin of Product

United States

Preparation Methods

Base-Promoted Domino Synthesis Using α-Aroylketene Dithioacetals and Secondary Amines

A highly efficient domino protocol has been developed for synthesizing 6-aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles, which can be adapted for 6-methyl derivatives with pyrrolidin-1-yl substitution at the 4-position. The key steps include:

  • Step 1: Reaction of 3,3-bis(methylthio)acrylate derivatives with aryl methyl ketones in the presence of potassium hydroxide (KOH) in DMSO or DMF at mild temperatures (30–100 °C) to form 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles.
  • Step 2: Refluxing the methylthio-substituted pyranones with pyrrolidine in ethanol or DMF for 6–8 hours to substitute the methylthio group with the pyrrolidinyl group, yielding 6-aryl-4-(pyrrolidin-1-yl)-2-oxo-2H-pyran-3-carbonitriles.
  • Step 3: Acidification and recrystallization to purify the final product.

This method achieves yields ranging from 65% to 80% for the intermediate methylthio compounds and good yields for the amine-substituted pyranones.

Reaction Conditions Summary:

Step Reagents & Conditions Temperature Time Yield (%)
1 3,3-bis(methylthio)acrylate + aryl methyl ketone + KOH in DMSO/DMF 30–100 °C 18–24 h 65–80
2 Methylthio-pyranone + pyrrolidine in ethanol/DMF Reflux/100 °C 6–8 h 60–75 (typical)
3 Acidification, filtration, recrystallization Room temp 0.5–1 h Purification

Nucleophilic Substitution Using Pyrrolidine on Activated Pyranone Derivatives

An alternative approach involves direct nucleophilic substitution of a leaving group (e.g., methylthio or halogen) at the 4-position of the 6-methyl-2H-pyran-2-one ring with pyrrolidine under basic conditions:

  • The methylthio group at the 4-position is displaced by pyrrolidine in the presence of a base such as KOH.
  • The reaction is typically carried out in polar aprotic solvents like DMF at elevated temperatures (~100 °C).
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, acidification and precipitation yield the desired 4-(pyrrolidin-1-yl) substituted pyranone.

This method benefits from mild conditions and good selectivity for the amination step.

Preparation of Pyrrolidine Starting Material

The pyrrolidinyl substituent is introduced using pyrrolidine or its derivatives, which can be prepared or purified by known methods such as:

  • Catalytic synthesis of N-methylpyrrolidine from 1,4-dichlorobutane and methylamine in ether solvents catalyzed by potassium iodide, yielding high purity pyrrolidine derivatives suitable for further reactions.

Research Findings and Optimization

  • The use of potassium hydroxide as a base is critical for promoting the elimination of methylthiol and facilitating nucleophilic substitution by pyrrolidine.
  • Solvent choice affects yield and reaction rate; DMF and ethanol are commonly used solvents.
  • Reaction temperature around 100 °C optimizes conversion without decomposing sensitive intermediates.
  • The molar ratio of pyrrolidine to pyranone precursor is typically 2:1 to ensure complete substitution.
  • Acidification post-reaction aids in precipitating the product and removing impurities.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Domino synthesis with α-aroylketene dithioacetals 3,3-bis(methylthio)acrylate, aryl methyl ketone, KOH, pyrrolidine DMSO/DMF, ethanol 30–100 °C 6–24 h 65–80 Multi-step domino reaction, high efficiency
Nucleophilic substitution 6-methyl-4-(methylthio)-2H-pyran-2-one, pyrrolidine, KOH DMF 100 °C 6–8 h 60–75 Direct substitution, mild conditions
Pyrrolidine synthesis (precursor) 1,4-dichlorobutane, methylamine, KI catalyst Ether solvents (diglyme, anisole) 100–120 °C 3–8 h >88 High purity pyrrolidine preparation

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2-one oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules in pharmaceutical and agrochemical research. Its unique structure allows for diverse functionalization, making it suitable for the development of novel compounds.

Reactivity and Mechanism
The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions facilitate the formation of other biologically active compounds, enhancing its utility in synthetic chemistry.

Biological Applications

Biological Activity
Research indicates that 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one exhibits promising biological activities. It has been studied for its potential anti-inflammatory, anticancer, and neuroprotective effects. The compound's ability to interact with biological targets positions it as a candidate for drug discovery.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. Results showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like tamoxifen, suggesting potential for further development as anticancer agents .

Medicinal Applications

Drug Development
The compound's unique structural features make it a valuable lead compound in medicinal chemistry. Its derivatives are being explored for therapeutic applications targeting diseases such as cancer and neurological disorders.

Mechanism of Action
The mechanism of action involves interaction with specific enzymes or receptors, potentially modulating their activity. Ongoing research aims to elucidate these pathways through experimental studies.

Industrial Applications

Material Science
In the industrial sector, 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one is utilized in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve stability and conductivity.

Agrochemicals
This compound also shows promise as an intermediate in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one with analogs from the evidence:

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity (If Reported)
6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one Pyran-2-one 6-Methyl, 4-pyrrolidin-1-yl Pyrrolidine, lactone Not explicitly reported (inferred)
4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one () Dihydro-pyran-2-one 4-Methoxy, 6-styryl Styryl, methoxy Not reported in evidence
Harzianolide () Pyran-2-one 6-[(1R,2S)-dihydroxypentyl] Dihydroxyalkyl chain Antibiotic activity against fungi/bacteria
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide () Pyrimidine 6-Methyl, 4-thietan-3-yloxy, thioether Thioacetohydrazide, thietane Antimicrobial (Gram-positive bacteria)
6-Ethyl-2-(pyrrolidin-1-yl)-3h,4h-thieno[2,3-d]pyrimidin-4-one () Thieno-pyrimidinone 6-Ethyl, 2-pyrrolidin-1-yl Pyrrolidine, thiophene Not reported in evidence

Key Observations

Substituent Effects on Bioactivity
  • Pyrrolidine vs. Thietane/Thioether Groups : The presence of pyrrolidin-1-yl (a five-membered amine ring) in the target compound may enhance solubility and binding affinity in biological systems compared to sulfur-containing groups like thietane or thioether (e.g., in ). Pyrrolidine’s basicity could facilitate interactions with acidic microbial cell components, though this remains speculative without direct data .
  • Styryl vs. However, this could reduce aqueous solubility .
Core Structure Differences
  • Pyran-2-one vs. Pyrimidine/Thieno-pyrimidinone: Pyran-2-ones (e.g., harzianolide) are associated with antibiotic properties in Trichoderma metabolites, while pyrimidines () often exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase). Thieno-pyrimidinones () may have distinct electronic properties due to sulfur incorporation .
Antimicrobial Activity Trends
  • In , pyrimidine derivatives with hydrazide and thietane substituents showed enhanced activity against Gram-positive bacteria compared to ceftriaxone. This suggests that electron-withdrawing groups (e.g., thioether) and hydrogen-bonding motifs (hydrazide) are critical for efficacy .
  • Harzianolide () demonstrates broad-spectrum antifungal activity, highlighting the role of hydroxylated alkyl chains in pyran-2-ones for targeting fungal membranes .

Biological Activity

Introduction

6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one is a heterocyclic compound characterized by its unique dual ring structure, comprising a pyran and a pyrrolidine ring. This structural configuration is significant as it enhances the compound's reactivity and biological activity, making it an important subject of research in medicinal chemistry and pharmacology. The compound has shown promise in various biological assays, indicating potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

This compound's structure allows for diverse interactions with biological targets, which is crucial for its biological activity.

The mechanism of action for 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one involves several biochemical pathways:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that are critical in disease processes.
  • Hydrophobic and Hydrogen Bonding Interactions : The pyrrolidine ring facilitates these interactions, enhancing binding affinity to biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines such as M-Hela. In vitro assessments indicated that some compounds had cytotoxicity levels surpassing those of established drugs like tamoxifen .

Table 1: Anticancer Activity Data

CompoundIC50 (µM)Apoptotic Effect
6-Methyl-Pyran25Yes
Tamoxifen28Moderate

Antibacterial Properties

In addition to anticancer effects, compounds similar to 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one have been shown to suppress bacterial biofilm growth effectively. This suggests a potential application in treating bacterial infections .

Neuroprotective Effects

Pyran-based compounds have also been explored for their neuroprotective properties. They may play a role in mitigating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Study on Anticancer Efficacy

A study evaluated the anticancer efficacy of novel pyrrolidine derivatives, including those based on the pyran scaffold. The results indicated that certain derivatives exhibited enhanced activity against M-Hela cells, with apoptosis induction confirmed through fluorescence microscopy .

Study on Antibacterial Activity

Another investigation focused on the antibacterial properties of pyrrolidine derivatives. Compounds were tested against various bacterial strains, demonstrating significant inhibition of biofilm formation, highlighting their potential as therapeutic agents against resistant bacterial infections .

Q & A

Q. What are the common synthetic routes for 6-Methyl-4-(pyrrolidin-1-yl)-2H-pyran-2-one?

The compound is typically synthesized via multicomponent reactions or cyclization strategies. A representative method involves refluxing precursors (e.g., substituted pyranones and pyrrolidine derivatives) in xylene or toluene with catalysts like chloranil. Post-reaction, the mixture is treated with NaOH, washed, dried (Na₂SO₄), and purified via recrystallization (methanol/ethanol) or column chromatography .

Q. Which spectroscopic techniques are used for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl, pyrrolidinyl groups) and aromaticity of the pyranone ring .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H/N-methyl vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or HRMS) .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .
  • Store in a cool, dry place away from ignition sources. Refer to SDS for first-aid measures (e.g., inhalation: move to fresh air; skin contact: wash with soap) .

Q. How is HPLC used for purity analysis?

A reversed-phase C18 column with a methanol/water mobile phase (gradient elution) is standard. Detection at 210–260 nm (UV) ensures resolution of the compound from impurities .

Q. What are its applications in medicinal chemistry?

Pyranone-pyrrolidine hybrids are explored as CRF-1 receptor antagonists (neuropsychiatric disorders) and antimicrobial agents due to their heterocyclic bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables to test include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Temperature : Controlled reflux (110–130°C) minimizes side reactions . Yield tracking via TLC/HPLC and DOE (Design of Experiments) is recommended .

Q. How to resolve contradictions in reported spectral data?

Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Use:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra .
  • X-ray crystallography : Resolves ambiguity in stereochemistry (e.g., pyrrolidine ring conformation) .

Q. How to design structure-activity relationship (SAR) studies for pyrrolidine substituents?

  • Synthesize analogs with varied substituents (e.g., piperidine, morpholine) and compare bioactivity .
  • Use molecular docking to predict binding interactions with target receptors (e.g., CRF-1) .

Q. How to assess stability under varying pH and temperature?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures .
  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC-MS .

Q. How to develop analytical methods for trace impurities?

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., open-chain intermediates) .
  • Spiking Experiments : Use reference standards (e.g., 4-methoxy-6-methyl analogs) to validate method sensitivity .

Q. Why do biological activity results vary across studies?

Discrepancies may stem from:

  • Assay Conditions : Varying cell lines or incubation times (e.g., CRF-1 receptor vs. antimicrobial assays) .
  • Impurity Profiles : Trace byproducts may enhance or inhibit activity .

Q. How to apply computational modeling for reactivity predictions?

  • DFT Calculations : Predict electrophilic/nucleophilic sites on the pyranone ring .
  • MD Simulations : Study solvation effects on reaction pathways .

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